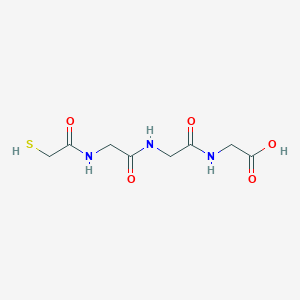

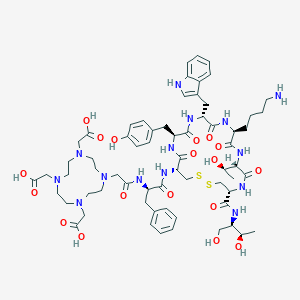

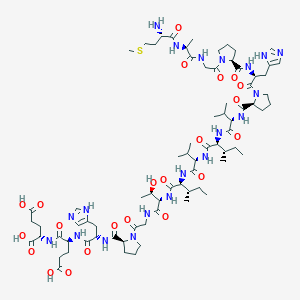

![molecular formula C52H88N10O15 B549164 N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide CAS No. 162808-62-0](/img/structure/B549164.png)

N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

卡泊芬净是一种半合成的脂肽类抗真菌剂,属于棘白菌素类。它主要用于治疗由曲霉菌和念珠菌属引起的真菌感染。 卡泊芬净通过抑制 β(1,3)-D-葡聚糖的合成发挥作用,β(1,3)-D-葡聚糖是真菌细胞壁的重要组成部分 .

准备方法

卡泊芬净是通过半合成过程合成的,该过程从肺炎克白菌 B0 开始,肺炎克白菌 B0 是真菌 Glarea lozoyensis 的发酵产物 . 制备过程涉及几个步骤:

发酵: Glarea lozoyensis 发酵以产生肺炎克白菌 B0。

固液分离: 发酵产物进行固液分离。

浸出和吸附: 分离后的产物被浸出并吸附。

解吸和浓缩: 吸附的产物被解吸和浓缩。

干燥: 浓缩后的产物被干燥以获得粗产品。

合成和精制: 粗产品经过三步合成和一步精制得到醋酸卡泊芬净.

化学反应分析

科学研究应用

卡泊芬净具有广泛的科学研究应用:

作用机制

相似化合物的比较

卡泊芬净与其他棘白菌素,如米卡芬净和阿尼芬净进行比较 . 虽然所有三种化合物都抑制 β(1,3)-D-葡聚糖合成,但卡泊芬净具有独特的性质:

功效: 卡泊芬净对多种念珠菌属有效,包括对唑类和两性霉素 B 耐药的念珠菌属.

安全性: 与其他抗真菌剂相比,卡泊芬净耐受性良好,不良反应较少.

药代动力学: 卡泊芬净具有独特的药代动力学特征,具有高蛋白结合率和非氧化代谢.

类似的化合物包括:

米卡芬净: 另一种棘白菌素,具有类似的机制但不同的药代动力学性质。

阿尼芬净: 也是一种棘白菌素,用于类似的适应症,但具有不同的代谢途径.

属性

CAS 编号 |

162808-62-0 |

|---|---|

分子式 |

C52H88N10O15 |

分子量 |

1093.3 g/mol |

IUPAC 名称 |

(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

InChI 键 |

JYIKNQVWKBUSNH-WVDDFWQHSA-N |

SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

手性 SMILES |

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |

规范 SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Key on ui application |

Caspofungin is an antifungal drug, and used for the treatment of esophageal candidiasis and invasive aspergillosis in patients who are refractory to or intolerant of other therapies. |

沸点 |

1408.1ºC at 760mmHg |

熔点 |

N/A |

Key on ui other cas no. |

162808-62-0 179463-17-3 |

物理描述 |

Solid |

溶解度 |

Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol; slightly sol in ethanol /Acetate/ Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2) |

储存 |

−20°C |

同义词 |

Cancidas caspofungin caspofungin acetate Caspofungin MSD L 743,872 L 743872 L-743,872 L-743872 L743,872 L743872 MK 0991 MK-0991 MK0991 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

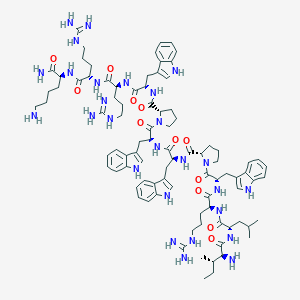

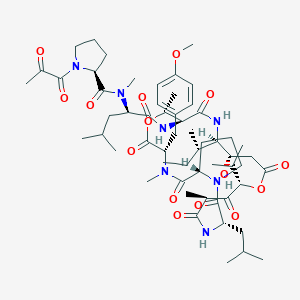

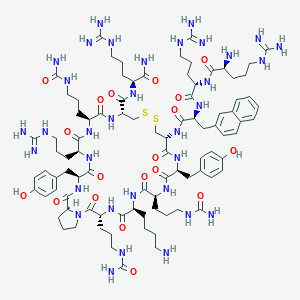

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

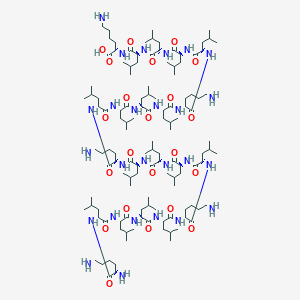

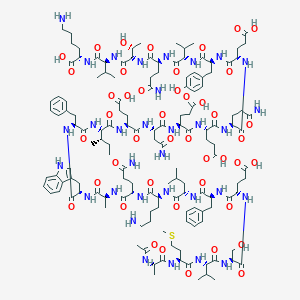

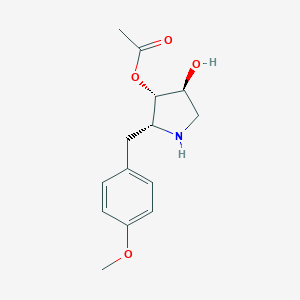

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)